molecular formula C16H11ClO3 B2569475 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one CAS No. 23800-93-3

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one

Cat. No.: B2569475
CAS No.: 23800-93-3
M. Wt: 286.71
InChI Key: XEOWIRGIROIBPD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one typically involves the condensation of 2-chlorobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-Chlorophenyl)-7-oxo-4-methylchromen-2-one.

    Reduction: Formation of 3-(2-Chlorophenyl)-7-hydroxy-4-methyl-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one can be compared with other chromen-2-one derivatives, such as:

    3-(4-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one: Similar structure but with a different position of the chlorine atom.

    3-(2-Bromophenyl)-7-hydroxy-4-methylchromen-2-one: Similar structure but with a bromine atom instead of chlorine.

    3-(2-Chlorophenyl)-7-hydroxy-4-ethylchromen-2-one: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group and the hydroxyl group at the 7-position are key features that contribute to its distinct properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-11-7-6-10(18)8-14(11)20-16(19)15(9)12-4-2-3-5-13(12)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOWIRGIROIBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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